1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
Description
Table 1: Comparative Electronic Effects of Substituents
| Substituent | Hammett σₚ Value | van der Waals Volume (ų) |
|---|---|---|
| 2,4-Dimethylphenyl | -0.14 | 98.2 |
| 4-Fluorophenyl | +0.06 | 82.4 |
The juxtaposition of electron-donating (methyl) and electron-withdrawing (fluoro) groups creates a polarized electronic environment, enhancing the compound's suitability as a synthetic intermediate for cross-coupling reactions.
Research Significance of this compound
This compound serves two primary roles in contemporary research:
- Medicinal Chemistry Probe : The fluorine atom enables ^19^F NMR tracking of molecular interactions, while the sulfonyl groups mimic transition states in enzyme-catalyzed reactions.
- Building Block for Complexity Generation : The strained azetidine ring undergoes regioselective ring-opening reactions, allowing access to polycyclic architectures. For instance, palladium-catalyzed cross-coupling of the 4-fluorophenyl group with aryl boronic acids yields biaryl systems relevant to kinase inhibitor development.
Recent studies demonstrate that analogous di-sulfonyl azetidines inhibit human carbonic anhydrase IX (hCA IX), a cancer-associated enzyme, with submicromolar potency. This highlights the therapeutic potential of optimizing the substitution pattern on the aryl sulfonyl groups.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S2/c1-12-3-8-17(13(2)9-12)25(22,23)19-10-16(11-19)24(20,21)15-6-4-14(18)5-7-15/h3-9,16H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAOFIAOPVEJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available 2,4-dimethylphenyl sulfonyl chloride and 4-fluorophenyl sulfonyl chloride.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable amine precursor.
Sulfonylation: The final step involves the sulfonylation of the azetidine ring with the prepared sulfonyl chlorides under controlled conditions, typically using a base such as triethylamine to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis equipment and rigorous purification techniques.
Chemical Reactions Analysis
1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine exhibit antidepressant properties by modulating serotonin receptors. For instance, analogs have shown combined activity on serotonin reuptake and serotonergic receptors (5-HT3 and 5-HT1A), suggesting a potential role in treating depression and cognitive impairments associated with mood disorders .
Pain Management
The compound's structural characteristics allow it to interact with various neurochemical pathways involved in pain perception. Studies have demonstrated that related compounds can effectively alleviate pain by influencing serotonin pathways and may serve as candidates for developing new analgesics .
Antiviral Activity
Some derivatives of sulfonamide compounds have been investigated for antiviral properties, particularly against HIV. Research has shown that modifications in the sulfonamide group can enhance antiviral efficacy, indicating a promising area for further exploration with this compound .
Case Studies
Mechanism of Action
The mechanism of action of 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidine ring provides a rigid framework that enhances binding specificity and affinity. Pathways involved may include signal transduction, metabolic regulation, or inhibition of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three classes of analogs: azetidine derivatives , piperazine sulfonamides , and sulfonyl-containing heterocycles .
Azetidine Derivatives
Example Compound : 1-((Cyclopropyl)sulfonyl)-3-(trihydroxytriazin-2-yl)azetidine (from JAK inhibitor synthesis)
- Structural Differences :
- The comparator replaces the 2,4-dimethylphenyl and 4-fluorophenyl groups with a cyclopropylsulfonyl and trihydroxytriazinyl group.
- The azetidine core is retained, but electronic profiles differ due to the triazine moiety.
- Synthesis :
- Applications :
- Designed as a JAK inhibitor, suggesting azetidine sulfonamides may target kinase-related pathways.
Piperazine Sulfonamides
Example Compound : 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine
- Structural Differences :
- Piperazine (6-membered ring) vs. azetidine (4-membered ring), leading to reduced ring strain and altered conformational flexibility.
- Both compounds share sulfonyl-linked aryl groups (2,4-dimethylphenyl and fluorophenyl variants).
- Physicochemical Properties :
- Piperazine derivatives generally exhibit higher solubility due to reduced ring strain, though melting points are unspecified in the evidence.
Sulfonyl-Containing Heterocycles
Example Compound : 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (precursor to bicalutamide)
- Structural Differences :
- Linear propionic acid backbone vs. cyclic azetidine.
- The 4-fluorophenylsulfonyl group is retained, emphasizing its role in electronic modulation.
- Synthesis :
- Applications :
- Used in androgen receptor antagonists, suggesting fluorophenylsulfonyl moieties may enhance binding affinity in hydrophobic pockets.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Steric Considerations : The 2,4-dimethylphenyl group introduces steric hindrance, which may limit rotational freedom and influence receptor binding .
- Pharmacological Potential: Structural analogs (e.g., JAK inhibitors and androgen receptor antagonists) suggest the target compound could be optimized for kinase or hormone-related targets .
Biological Activity
The compound 1-((2,4-dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a sulfonamide derivative featuring an azetidine ring, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : C16H18F2N2O4S2
- Molecular Weight : 398.45 g/mol
The compound features two sulfonyl groups attached to distinct aromatic rings, which are known to enhance solubility and bioactivity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential therapeutic applications. Notably, sulfonamide derivatives are often associated with antibacterial, antifungal, and anticancer activities.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production. Preliminary studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, including:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. The following table summarizes its efficacy against common fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Aspergillus niger | 64 µg/mL |
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.
- Cell Membrane Disruption : The presence of the azetidine ring may contribute to membrane permeability changes in microbial cells.
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics and pharmacokinetics of sulfonamide derivatives similar to this compound. For instance:
- A study published in the Journal of Medicinal Chemistry highlighted that modifications in the sulfonamide structure can lead to enhanced activity against resistant bacterial strains .
- Another investigation demonstrated that compounds with azetidine rings exhibited improved selectivity and potency against cancer cell lines compared to traditional sulfonamides .
Q & A
Q. What are the established synthetic routes for 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine?
The synthesis typically involves a multi-step nucleophilic substitution and sulfonation strategy. A plausible route includes:
- Step 1 : Formation of the azetidine core via cyclization of a β-amino alcohol precursor under basic conditions.
- Step 2 : Sequential sulfonation using 2,4-dimethylbenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. How is the compound characterized analytically?
Key methods include:
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for purity assessment .
- Spectroscopy : H/C NMR to confirm sulfonyl group integration and azetidine ring geometry; FT-IR for sulfonyl S=O stretching (1350–1150 cm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .
Q. How is the molecular structure validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:
- Crystallize the compound in a methanol/water system.
- Resolve stereochemistry using SCXRD data (e.g., bond angles, torsional conformations of sulfonyl groups) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substituents) influence physicochemical properties?
Q. How can conflicting purity data from different synthesis batches be resolved?
Q. What computational approaches support mechanistic studies of sulfonation reactions?
- Density Functional Theory (DFT) : Model transition states for sulfonyl group attachment to the azetidine nitrogen.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes with sulfonyl-binding pockets) using SMILES notation (e.g., CGLNCAGLSDLENX-UHFFFAOYSA-N) .
Q. How can degradation pathways under varying pH conditions be investigated?
Q. What strategies address challenges in stereochemical control during synthesis?
Q. How do steric effects from 2,4-dimethylphenyl groups impact reactivity?
Q. What methodologies enable structure-activity relationship (SAR) studies for biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
